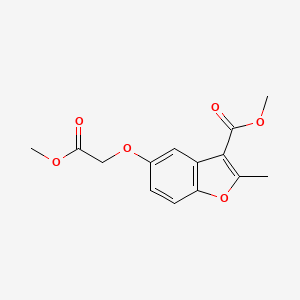

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methoxy-oxoethoxy substituent at the 5-position and a methyl ester at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique substitution pattern, combining an ester-linked methoxy-oxoethoxy group, may influence its physicochemical properties, reactivity, and interactions with biological targets. Structural confirmation of such derivatives often relies on techniques like X-ray crystallography and NMR, supported by software such as SHELXL .

Properties

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-8-13(14(16)18-3)10-6-9(4-5-11(10)20-8)19-7-12(15)17-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNAGQCXFGYSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxy-oxoethoxy group. A typical synthetic route might involve:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.

Introduction of the Methoxy-Oxoethoxy Group: This step often involves a Williamson etherification reaction using sodium hydride (NaH) and methyl bromoacetate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their activity against several bacterial strains. The results demonstrated that certain modifications to the structure enhanced antimicrobial efficacy, suggesting that this compound could be a lead in developing new antimicrobial agents .

Anticancer Potential

The benzofuran moiety is associated with various anticancer activities. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that these compounds may interfere with specific signaling pathways involved in tumor growth, indicating potential as anticancer therapeutics.

Multicomponent Reactions (MCR)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler building blocks. This approach not only simplifies the synthetic route but also enhances the diversity of derivatives that can be created, facilitating further exploration of their biological activities .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that specific structural modifications led to enhanced activity, with some compounds exhibiting MIC values lower than standard antibiotics .

- Anticancer Activity Investigation : In vitro studies were conducted on breast cancer cell lines using this compound derivatives. The compounds demonstrated a dose-dependent inhibition of cell growth, suggesting their potential as novel anticancer agents.

- Synthesis Optimization : A recent thesis focused on optimizing the synthetic pathway for this compound using MCR techniques, resulting in improved yields and reduced reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzofuran derivatives (Table 1), focusing on substituent effects:

Key Observations:

- Substituent Effects on Reactivity: Halogenated derivatives (e.g., bromine in , dibromoacetyl in ) exhibit higher reactivity due to electron-withdrawing effects, influencing synthesis and stability.

- Ester Group Variations: Ethyl esters (e.g., ) may enhance lipophilicity compared to methyl esters, impacting bioavailability.

- Biological Activity: Halogen and aminoalkyl derivatives (e.g., ) show antimicrobial activity, suggesting substituent polarity and hydrogen-bonding capacity are critical for target interactions.

Physicochemical Properties

- Solubility and Stability: The 2-methoxy-2-oxoethoxy group in the target compound introduces both ether and ester functionalities, likely increasing hydrophilicity compared to acetyl or benzoyloxy derivatives (e.g., ). However, bulky substituents like 3,4-dimethoxybenzoyloxy () may reduce solubility due to steric hindrance.

- Crystallinity: Derivatives with planar substituents (e.g., phenylsulfonyl groups in ) exhibit π-π stacking in crystal structures, while methoxy groups () promote hydrogen bonding, affecting melting points and stability.

Biological Activity

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H18O6

- CAS Number : 315237-28-6

The benzofuran core structure is significant in determining its biological properties, particularly its interaction with biological targets.

1. Antiproliferative Activity

Several studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.1 | Induction of apoptosis |

| HCT116 | 4.0 | Cell cycle arrest at G2/M phase |

| HEK293 | 5.3 | Inhibition of proliferation |

The IC50 values indicate the concentration required for 50% inhibition of cell viability, with lower values suggesting higher potency.

2. Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50 µM) | Comparison Standard |

|---|---|---|

| DPPH | 12.4 | BHT (10.0 µM) |

| ABTS | 15.6 | Trolox (8.0 µM) |

The results indicate that while the compound exhibits antioxidant activity, it is less potent than some established standards.

3. Antibacterial Activity

The compound has also been tested for antibacterial properties against Gram-positive and Gram-negative bacteria. It showed significant activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.

Table 3: Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| Staphylococcus aureus | >100 |

These findings suggest potential therapeutic applications in treating bacterial infections, particularly those caused by resistant strains.

The biological activities of this compound are likely mediated through several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : It affects the cell cycle progression, particularly inducing G2/M phase arrest.

- Oxidative Stress Mitigation : Its antioxidant properties help in reducing reactive oxygen species (ROS) levels in cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran compounds, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Studies : Another research effort focused on the antibacterial properties against multi-drug resistant strains, showing efficacy that warrants further investigation for clinical applications.

Q & A

Q. What are the common synthetic routes for Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with a benzofuran core functionalized via Claisen condensation or Friedel-Crafts acylation to introduce substituents like methoxy or ester groups . Key steps include:

- Esterification : Methanol or ethanol is used to form the carboxylate group under acidic conditions (e.g., H₂SO₄ catalysis) .

- Substitution reactions : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution .

- Optimization : Solvent polarity (DMF or toluene), temperature control (60–120°C), and catalysts (pyridine for acetylation) are critical for yield and purity .

Validation: Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups do they identify?

- NMR (¹H/¹³C) : Assigns methyl (δ 2.1–2.5 ppm), methoxy (δ 3.3–3.8 ppm), and aromatic protons (δ 6.5–8.0 ppm). Esters and carbonyl groups appear as distinct signals in ¹³C NMR .

- IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.1) .

Q. How is the compound purified, and what solvents are optimal for recrystallization?

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) removes byproducts .

- Recrystallization : Ethanol or methanol yields high-purity crystals. Slow cooling minimizes impurities .

- Solubility testing : The compound is sparingly soluble in water but dissolves in DCM, DMSO, or THF .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Halogen effects : Bromine at position 6 enhances electrophilicity, improving interactions with enzyme active sites (e.g., antimicrobial targets) . Chlorine substituents increase lipophilicity, altering membrane permeability .

- Methodology :

- Synthesize analogs with varying substituents (Br, Cl, F) and compare IC₅₀ values in enzyme inhibition assays .

- Use molecular docking (AutoDock Vina) to predict binding affinities with targets like cytochrome P450 .

Q. What computational tools are recommended for modeling crystallographic data or electronic properties?

- X-ray refinement : SHELXL (for small-molecule crystallography) resolves bond angles and torsional strain .

- DFT calculations : Gaussian 16 calculates HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder in crystal lattices .

Q. How can contradictory data on biological activity (e.g., antiviral vs. anticancer) be resolved?

- Case study : Discrepancies in cytotoxicity (e.g., vs. 7) may arise from cell-line specificity or assay conditions.

- Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and MTT assay protocols .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

Q. What safety protocols are critical for handling this compound, given its potential toxicity?

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (linked to respiratory irritation) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Methodological Case Studies

Q. How would you design a study to evaluate its potential as a kinase inhibitor?

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.